molecular formula C12H19ClN2 B2749550 N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride CAS No. 1210187-16-8

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride

Cat. No.: B2749550
CAS No.: 1210187-16-8
M. Wt: 226.75
InChI Key: PABWKHAKMPDQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    N-Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the hydrochloride salt: The final step involves the reaction of the N-methylated tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Various N-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound of the tetrahydroquinoline family.

    N-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features.

    6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group at a different position on the ring.

Uniqueness

N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;/h5-6,8,13H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWKHAKMPDQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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